N-Cyclopropyl-6-hydrazinylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-6-hydrazinylnicotinamide is a chemical compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . It is a heterocyclic building block used primarily in research and development. The compound is characterized by the presence of a cyclopropyl group attached to a hydrazinylnicotinamide structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-hydrazinylnicotinamide typically involves the reaction of cyclopropylamine with 6-chloronicotinic acid hydrazide under specific conditions . The reaction is carried out in an inert atmosphere, often under nitrogen, and at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-6-hydrazinylnicotinamide undergoes various chemical reactions, including:
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-6-hydrazinylnicotinamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-6-hydrazinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclopropyl-6-hydrazinylpyridine-3-carboxamide
- N-Cyclopropyl-6-hydrazinylpyridine-3-carboxylic acid
Uniqueness
N-Cyclopropyl-6-hydrazinylnicotinamide is unique due to its specific structure, which includes a cyclopropyl group and a hydrazinylnicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H12N4O |
---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
N-cyclopropyl-6-hydrazinylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O/c10-13-8-4-1-6(5-11-8)9(14)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
GHDDDRYMBDGFFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.